2-Amino-5-isopropylthiophene-3-carboxamide
CAS No.: 343272-23-1
Cat. No.: VC21272189
Molecular Formula: C8H12N2OS
Molecular Weight: 184.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 343272-23-1 |
---|---|
Molecular Formula | C8H12N2OS |
Molecular Weight | 184.26 g/mol |
IUPAC Name | 2-amino-5-propan-2-ylthiophene-3-carboxamide |
Standard InChI | InChI=1S/C8H12N2OS/c1-4(2)6-3-5(7(9)11)8(10)12-6/h3-4H,10H2,1-2H3,(H2,9,11) |
Standard InChI Key | QEEWCVLNVDMSCP-UHFFFAOYSA-N |
SMILES | CC(C)C1=CC(=C(S1)N)C(=O)N |
Canonical SMILES | CC(C)C1=CC(=C(S1)N)C(=O)N |
Introduction
Chemical Structure and Basic Properties
Molecular Structure
2-Amino-5-isopropylthiophene-3-carboxamide consists of a thiophene core with three key functional groups: an amino group (-NH2) at position 2, a carboxamide group (-CONH2) at position 3, and an isopropyl group (-CH(CH3)2) at position 5. The thiophene ring serves as a versatile scaffold that is commonly found in many biologically active compounds . The presence of these functional groups creates a molecule with multiple hydrogen bond donors and acceptors, which can influence its interaction with biological targets.
Physical and Chemical Properties
The physical and chemical properties of 2-Amino-5-isopropylthiophene-3-carboxamide are summarized in Table 1 below:
The compound contains both hydrophilic (amino and carboxamide) and hydrophobic (isopropyl and thiophene ring) elements, suggesting potential amphiphilic characteristics. Based on the properties of similar thiophene derivatives, it may exhibit moderate solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).
Nomenclature and Identification
Several synonyms exist for 2-Amino-5-isopropylthiophene-3-carboxamide, which can be useful for literature searches and compound identification:
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2-amino-5-isopropyl-3-thiophenecarboxamide
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2-amino-5-propan-2-ylthiophene-3-carboxamide
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2-amino-5-propan-2-yl-thiophene-3-carboxamide
The compound is also associated with various catalog identifiers including AKOS B007467, AKOS MSC-0465, ART-CHEM-BB B007467, and CHEMBRDG-BB 3007467 .
Synthetic Approaches and Chemistry
Chemical Reactivity
Based on its structure, 2-Amino-5-isopropylthiophene-3-carboxamide would likely exhibit reactivity patterns characteristic of aminothiophenes. The amino group at position 2 can serve as a nucleophile in various reactions, including acylation, alkylation, and condensation reactions. The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid or can be reduced to form an amine.
The isopropyl group provides steric bulk that may influence the compound's reactivity and biological interactions. Additionally, the thiophene ring can participate in various electrophilic aromatic substitution reactions, although the existing substituents would direct the regioselectivity of such reactions.
Structure-Activity Relationships and Related Compounds
Comparison with Other Thiophene Derivatives
The structural features of 2-Amino-5-isopropylthiophene-3-carboxamide can be compared with other thiophene derivatives to understand potential biological activities. For instance, 2-amino-N-butyl-5-phenylthiophene-3-carboxamide (CID 53383638) shares the 2-amino-thiophene-3-carboxamide core but differs in having a phenyl group at position 5 instead of an isopropyl group, and a butyl substituent on the carboxamide nitrogen .
Similarly, 4,5-diarylthiophene-2-carboxamide derivatives have been studied for their anti-inflammatory properties, suggesting that thiophene carboxamides as a class may possess biological activities worth investigating .
Table 2: Comparison of 2-Amino-5-isopropylthiophene-3-carboxamide with Related Compounds
Structure-Activity Insights from Related Compounds
Research on 4,5-diarylthiophene-2-carboxamide derivatives provides valuable insights into structure-activity relationships that might be relevant to understanding the potential properties of 2-Amino-5-isopropylthiophene-3-carboxamide:
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The nature of the amide substituent significantly affects biological activity; alkyl amides typically show poor activity compared to aryl or cycloalkyl amide derivatives .
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The presence of specific substituents on the aryl rings can enhance anti-inflammatory activity, with compounds containing hydroxyl groups on the aryl rings demonstrating improved binding to targets like cyclooxygenase-2 (COX-2) .
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Docking studies with 4,5-diarylthiophene-2-carboxamide derivatives have shown specific interactions with key residues in the COX-2 structure, suggesting a mechanism for their anti-inflammatory activity .
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